Angelmarin

Description

Contextualization within Natural Product Chemistry

Natural product chemistry involves the isolation, identification, and study of chemical compounds produced by living organisms. acs.org These compounds often possess intricate structures and exhibit a wide range of biological activities, making them valuable sources for drug discovery and chemical biology probes. acs.org Angelmarin, as a coumarin (B35378) derivative isolated from the plant Angelica pubescens Maxim, fits squarely within this field. doi.org Coumarins themselves are a large family of secondary metabolites found in many plants, fungi, and bacteria, characterized by a core structure consisting of a benzene (B151609) ring appended to an α-pyrone ring. acs.org Their diverse biological effects, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties, have made coumarins a significant focus in medicinal chemistry. doi.orgacs.org this compound's discovery further underscores the importance of exploring natural sources for novel bioactive molecules.

Significance of this compound in Chemical Biology Research

This compound's significance in chemical biology research stems primarily from its observed selective cytotoxicity against cancer cells under nutrient-deprived conditions, a phenomenon termed "antiausterity" activity. jcancer.orgmcmaster.canih.gov Cancer cells, particularly in solid tumors, often face a challenging microenvironment characterized by limited nutrient and oxygen availability. jcancer.orgjst.go.jp They develop mechanisms to tolerate these stressful conditions, contributing to their survival and resistance to conventional therapies. jcancer.orgresearchgate.net Targeting this tolerance to nutrient starvation represents a promising therapeutic strategy. jcancer.orgresearchgate.netgriffith.edu.au this compound's ability to selectively induce cell death in pancreatic cancer cells (specifically PANC-1 cells) under nutrient deprivation, while showing minimal toxicity in nutrient-rich conditions, makes it a valuable tool for investigating the biological pathways involved in cancer cell austerity and for developing new anticancer agents. jcancer.orgmcmaster.canih.govnih.govresearchgate.net

Historical Overview of this compound Discovery and Early Investigations

This compound was first reported in 2006, isolated from the root of the Japanese medicinal plant Angelica pubescens Maxim. doi.orgjcancer.orgnih.gov The initial discovery arose from investigations into the plant's CH₂Cl₂-soluble extract, which demonstrated preferential killing of PANC-1 cancer cells under nutrient starvation. doi.orgnih.gov Bioassay-guided fractionation of this extract led to the isolation of this compound as the primary compound responsible for this selective cytotoxicity. nih.gov Early investigations confirmed this compound's potent preferential cytotoxicity against PANC-1 cells, with 100% cell death observed at a concentration of 0.01 μg/mL within 24 hours under nutrient-deprived conditions. jcancer.orgnih.gov This intriguing activity spurred further research into its structure, synthesis, and mechanism of action. jcancer.orgresearchgate.netresearchgate.netrsc.org

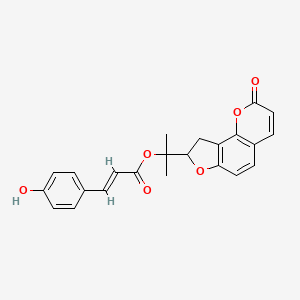

The chemical structure of this compound was determined to be a coumarin-based natural product with a molecular formula of C₂₃H₂₀O₆. doi.orgnih.gov It is described as 11-O-(p-hydroxycinnamoyl) columbianetin (B30063), essentially columbianetin with a p-hydroxycinnamoyl group attached via an ester linkage. doi.org Columbianetin is also a coumarin derivative. doi.orgjcancer.org

Following its isolation, research efforts focused on understanding the structural features responsible for this compound's unique activity through structure-activity relationship (SAR) studies. jcancer.orgmcmaster.canih.goviiarjournals.org The total synthesis of this compound has also been achieved through different methodologies, facilitating the generation of analogues for SAR investigations and further biological evaluation. researchgate.netgriffith.edu.auresearchgate.netresearchgate.netrsc.org

Here is a summary of key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₀O₆ | doi.orgnih.govcenmed.comebiohippo.com |

| Molecular Weight | 392.4 | cenmed.com |

| PubChem CID | 11560227 | nih.govcenmed.com |

| CAS Number | 876384-53-1 | cenmed.comebiohippo.comtargetmol.com |

| Source Organism | Angelica pubescens Maxim | doi.orgjcancer.orgnih.gov |

| Chemical Name | 11-O-(p-hydroxycinnamoyl) columbianetin | doi.org |

Research findings have indicated that this compound's selective cytotoxicity under nutrient deprivation is linked to glucose deprivation, suggesting it may target a salvage pathway utilized by cancer cells when glycolysis is limited. jcancer.orgiiarjournals.org Studies have also explored the effect of this compound and its analogues on autophagy, a cellular process that can contribute to cancer cell survival under stress. iiarjournals.org

The investigation into this compound continues to contribute valuable insights into the chemical biology of cancer cell metabolism and the potential of natural products as sources for novel therapeutic agents targeting the tumor microenvironment.

Structure

3D Structure

Properties

Molecular Formula |

C23H20O6 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

2-(2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C23H20O6/c1-23(2,29-21(26)11-5-14-3-8-16(24)9-4-14)19-13-17-18(27-19)10-6-15-7-12-20(25)28-22(15)17/h3-12,19,24H,13H2,1-2H3/b11-5+ |

InChI Key |

YPULLITUOWRRPG-VZUCSPMQSA-N |

Isomeric SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)/C=C/C4=CC=C(C=C4)O |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C=CC4=CC=C(C=C4)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Investigations of Angelmarin

Angelmarin is found in nature, primarily isolated from plant sources. Its presence in these organisms is the starting point for investigations into its properties and potential applications.

Angelica pubescens as a Primary Source Organism

Angelica pubescens is identified as a primary botanical source of this compound. This plant, particularly its root, has been the subject of studies leading to the isolation and characterization of this compound. In 2006, this compound was isolated from the root of the Japanese medicinal plant Angelica pubescens Maxim. doi.orgfrontiersin.org The dichloromethane-soluble extract of Angelica pubescens has shown significant effects in research settings. mdpi.com

Other Reported Natural Isolates

While Angelica pubescens is a key source, the search for natural products with similar activities has led to the investigation of other plant species. Although this compound itself is primarily linked to Angelica pubescens in the provided search results, the broader context of natural product research for similar activities involves other plants. For instance, studies on anti-austerity agents, a category of compounds with properties similar to those observed for this compound in certain contexts, have investigated plants such as Arctium lappa, Ancistrocladus likoko, Uvaria dac, Bosenbergia pandurata, Derris scandens, and Abies spectabliis. mdpi.com Additionally, coumarin (B35378) derivatives, the structural class to which this compound belongs, are found in various plant and fungal sources. doi.orgmdpi.com

Advanced Extraction and Isolation Methodologies for this compound

The process of obtaining this compound from its natural sources involves several advanced extraction and isolation techniques aimed at enriching and purifying the compound.

Solvent Extraction Techniques for this compound Enrichment

Solvent extraction is a fundamental step in isolating compounds like this compound from plant matrixes. The dichloromethane (B109758) (CH₂Cl₂) soluble extract of Angelica pubescens has been noted in research as a source from which this compound was isolated. doi.orgnih.gov This indicates the use of dichloromethane as an effective solvent for extracting this compound and other compounds from the plant material. Other studies on the synthesis and isolation of related compounds or analogs mention the use of solvents like ethyl acetate (B1210297), n-hexane, and chloroform (B151607) for extraction and purification steps. rsc.orgscribd.com

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a crucial strategy used in natural product discovery to isolate bioactive compounds. This process involves separating extracts into fractions and testing each fraction for the desired biological activity, thereby guiding the isolation towards the active compound. researchgate.netmdpi.com Further bioassay-guided fractionation and isolation of the CH₂Cl₂-soluble extract of Angelica pubescens led to the isolation of this compound as a primary compound responsible for observed preferential cytotoxicity in specific research contexts. nih.gov This highlights the application of bioassay-guided fractionation in identifying and isolating this compound based on its biological effects.

Chromatographic Separation Techniques for this compound Isolation

Chromatographic techniques are essential for the separation and purification of compounds from complex natural extracts. Various chromatographic methods are employed in the isolation of natural products, including coumarin derivatives like this compound. While specific details on the chromatography of this compound itself are limited in the provided snippets, the isolation of natural products and synthesized analogs in related studies frequently involves techniques such as column chromatography using silica (B1680970) gel or Al₂O₃, and High-Performance Liquid Chromatography (HPLC) for analysis and purification. rsc.orgscribd.com Preparative Thin Layer Chromatography (TLC) has also been mentioned in the purification of related isoprenylated coumarin compounds. iiarjournals.org These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of pure this compound from enriched extracts.

| Botanical Source | Extraction Solvent (Initial) | Isolation Strategy | Key Findings |

| Angelica pubescens | Dichloromethane (CH₂Cl₂) | Bioassay-guided fractionation | Isolation of this compound as a primary active compound. nih.gov |

| Callistemon subulatus | n-hexane (from MeOH extract) | Phytochemical investigation | Isolation of various compounds, including myrtucommulone A with cytotoxicity. mdpi.com |

Note: The table above is a static representation of data points found in the text and is intended to convey information that could be presented in an interactive format.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of natural products. While specific detailed protocols for the isolation of this compound from natural sources using HPLC were not extensively described in the provided search results, HPLC is commonly employed in the later stages of purification to obtain high-purity compounds. HPLC has been utilized for the quantitative analysis of other natural products in plant extracts researchgate.net and in the analysis of reaction mixtures in synthetic routes related to coumarins acs.org. Its high resolving power makes it suitable for separating this compound from closely related compounds present in crude extracts.

Medium Pressure Liquid Chromatography (MPLC)

Medium Pressure Liquid Chromatography (MPLC) serves as a valuable intermediate-scale chromatographic technique in natural product isolation. It bridges the gap between traditional column chromatography and HPLC, offering faster separation times and improved resolution compared to open columns. Although specific applications of MPLC solely for the isolation of this compound were not detailed in the provided information, MPLC is routinely used in the purification of fractions obtained from initial extraction and chromatography steps of plant extracts containing coumarins.

Vacuum Liquid Chromatography (VLC)

Vacuum Liquid Chromatography (VLC) is a rapid and effective method often used for the initial fractionation of crude plant extracts. It utilizes a vacuum to increase the flow rate of the mobile phase through a relatively short column packed with a stationary phase, typically silica gel. This technique allows for quick separation of the extract into broader fractions based on polarity, reducing the complexity of the sample before further purification steps. While direct mention of VLC specifically for this compound isolation was not found in the search results, it is a standard procedure in the workflow for isolating natural products from complex matrices like plant extracts and would likely be applied in the initial fractionation of this compound-containing extracts.

Non-Chromatographic Isolation Approaches

Prior to chromatographic purification, non-chromatographic extraction methods are employed to obtain crude extracts from the natural source material. These techniques are crucial for efficiently extracting the target compounds from the plant matrix.

Non-Chromatographic Isolation Approaches

Soxhlet Extraction in Natural Product Isolation

Soxhlet extraction is a continuous solid-liquid extraction technique commonly used in the isolation of natural products from plant materials. This method involves the repeated washing of the solid sample with a volatile solvent. The solvent is heated to reflux, vaporizes, and is then condensed into a thimble containing the plant material. The condensed solvent fills the thimble and, once a certain level is reached, siphons back into the boiling flask, carrying the extracted compounds with it. This process is repeated over several hours, allowing for efficient extraction. Soxhlet extraction has been used for extracting coumarins and other compounds from plant sources using solvents such as ethanol (B145695) or acetone (B3395972) researchgate.netresearchgate.netacs.org. For example, a 70% ethanol Soxhlet extraction of T. tetraptera fruits was carried out for 21 hours researchgate.net.

Reflux Extraction Methodologies

Reflux extraction is another widely used method for extracting compounds from plant materials. In this technique, the plant material is heated with a solvent at its boiling point (reflux) for a specified period. This process increases the solubility of the compounds in the solvent and enhances the extraction efficiency. Reflux extraction can be carried out multiple times with fresh solvent to maximize the yield of extracted compounds mongoliajol.info. The choice of solvent and the duration and temperature of the reflux are optimized depending on the polarity and stability of the target compounds. Studies on the extraction of other natural products have involved optimizing reflux extraction conditions, such as using ethanol as a solvent researchgate.net.

Based on the extraction of compounds from Peucedanum hystrix, reflux extraction with solvents like hexane, chloroform, diethyl ether, and ethyl acetate has been performed, followed by concentration of the fractions mongoliajol.info. The yield of extractive compounds can vary depending on the solvent used and the plant part extracted.

| Solvent | Plant Part | Yield (%) |

| Hexane | Aerial parts | Data not specified for this fraction in snippet |

| Chloroform | Aerial parts | Data not specified for this fraction in snippet |

| Diethyl ether | Aerial parts | Data not specified for this fraction in snippet |

| Hexane | Roots | Data not specified for this fraction in snippet |

| Chloroform | Roots | Data not specified for this fraction in snippet |

| Diethyl ether | Roots | Data not specified for this fraction in snippet |

| 96% Ethanol | Aerial parts | Total coumarins: 3.9% mongoliajol.info |

| 96% Ethanol | Roots | Total coumarins: 4.6% mongoliajol.info |

Proposed Biosynthetic Pathways to this compound

The biosynthesis of coumarins, including this compound, in plants typically involves the phenylpropanoid pathway. This pathway converts phenylalanine into cinnamic acid derivatives, which are then further modified and cyclized to form the coumarin ring system.

While the complete natural biosynthetic pathway of this compound at the enzymatic level is not explicitly detailed in the provided information, insights can be drawn from its chemical structure and successful total synthesis. This compound is a derivative of columbianetin (B30063), which is itself a furanocoumarin. The total synthesis of (+)-Angelmarin has been achieved starting from commercially available umbelliferone (B1683723) griffith.edu.auacs.orgnih.gov. Umbelliferone is a common precursor to many coumarins in plants, synthesized from p-coumaroyl-CoA.

The total synthesis route involves key steps such as allylation of umbelliferone, followed by a Claisen rearrangement to introduce the prenyl group, which is characteristic of many furanocoumarins like columbianetin griffith.edu.auacs.orgnih.gov. Subsequent steps in the synthesis involve the formation of the furan (B31954) ring and the esterification with p-hydroxycinnamic acid griffith.edu.auresearchgate.net. The fact that columbianetin is an intermediate in the synthesis and can be obtained from the saponification of this compound suggests a close biosynthetic relationship, where columbianetin is likely a direct precursor that is subsequently acylated with a p-hydroxycinnamoyl moiety to form this compound griffith.edu.auresearchgate.net.

Enzymatic Transformations Leading to the Columbianetin Core

The biosynthetic routes to linear and angular furanocoumarins diverge early in the pathway, specifically at the prenylation step of the umbelliferone precursor wikipedia.orgnih.gov. While the precise enzyme responsible for the prenylation of umbelliferone at the C-8 position to initiate the angular furanocoumarin pathway is not fully elucidated, studies suggest the involvement of membrane-bound prenyltransferases, such as PcPt, in the production of prenylated coumarins like osthenol (B192027) researchgate.net.

A key enzymatic transformation in the formation of the angular furanocoumarin core involves the conversion of osthenol to (+)-columbianetin. This reaction is catalyzed by columbianetin synthase, an enzyme believed to be a plant cytochrome P450 mdpi.comwikipedia.org. (+)-Columbianetin serves as a crucial intermediate in the biosynthesis of angular furanocoumarins like angelicin (B190584) mdpi.comwikipedia.org.

The transformation of osthenol to (+)-columbianetin involves the cyclization of the prenyl group onto the coumarin core. Research into related pathways, such as the biosynthesis of angelicin, indicates that (+)-columbianetin is subsequently oxidized by angelicin synthase, another cytochrome P450 enzyme, to yield angelicin wikipedia.org.

Table 1: Key Intermediates in this compound Biosynthesis (Partial Pathway)

| Compound | Precursor of |

| L-Phenylalanine | Umbelliferone |

| Umbelliferone | Osthenol |

| Osthenol | Columbianetin |

| Columbianetin | This compound |

Late-Stage Functionalization Pathways for this compound Elaboration

This compound is structurally described as 11-O-(p-hydroxycinnamoyl) columbianetin doi.org. This indicates that the this compound structure is formed by the esterification of the hydroxyl group at the C-11 position of columbianetin with a p-hydroxycinnamoyl moiety. This esterification represents a late-stage functionalization event in the biosynthetic pathway, where a complex precursor (columbianetin) undergoes modification to yield the final this compound structure.

While detailed enzymatic studies specifically on the in planta esterification leading to this compound are limited in the provided search results, chemical synthesis studies offer insights into this transformation. Research on the synthesis of this compound and its analogs from columbianetin has been reported, utilizing methods such as ZnO mediated esterification researchgate.netresearchgate.netresearchgate.net. These synthetic approaches highlight the chemical feasibility of attaching the p-hydroxycinnamoyl group to the columbianetin core.

The concept of late-stage functionalization (LSF) is well-established in organic synthesis, referring to the introduction of functional groups late in a synthetic route to rapidly generate diverse molecular structures nih.govwikipedia.orgnih.gov. In a biosynthetic context, late-stage modifications of core scaffolds by specific enzymes, such as acyltransferases responsible for ester bond formation, are common mechanisms for generating structural diversity among natural products. Given the structure of this compound, it is highly probable that a plant acyltransferase enzyme catalyzes the formation of the ester bond between columbianetin and p-hydroxycinnamic acid (or an activated form) during its biosynthesis in Angelica species.

Table 2: Structural Relationship

| Compound | Core Structure | Additional Moiety |

| Columbianetin | Furanocoumarin | Hydroxyl group |

| This compound | Columbianetin | p-hydroxycinnamoyl |

Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in the late-stage esterification step that converts columbianetin into this compound within the plant.

Synthetic Chemistry of Angelmarin and Its Analogues

Total Synthesis Strategies for (+)-Angelmarin

Two significant enantioselective total synthesis strategies for (+)-angelmarin were reported in 2009, offering different routes to access this complex molecule.

Magolan and Coster reported an efficient 8-step enantioselective total synthesis of (+)-angelmarin starting from commercially available umbelliferone (B1683723). acs.orggriffith.edu.aunih.govorcid.org This approach highlights the strategic use of readily available starting materials and powerful catalytic reactions to control stereochemistry.

Umbelliferone, also known as 7-hydroxycoumarin, is a natural product belonging to the coumarin (B35378) family and serves as the initial building block in this synthetic route. acs.orggriffith.edu.aunih.govfishersci.cawikipedia.orgsigmaaldrich.comhznu.edu.cn Its commercially available nature makes it a practical starting material for the synthesis of angelmarin. acs.orggriffith.edu.au The synthesis sequence begins with the allylation of umbelliferone. griffith.edu.aumcmaster.ca

A crucial step in the Magolan and Coster synthesis involves olefin cross-metathesis. acs.orggriffith.edu.aunih.govablesci.comlookchem.com Following the allylation of umbelliferone and a Claisen rearrangement, olefin cross-metathesis with 2-methyl-2-butene (B146552) is employed to introduce the desired isoprenyl moiety. griffith.edu.aumcmaster.ca This reaction, often catalyzed by Grubbs' second generation catalyst, allows for the selective formation of the prenyl substituent. griffith.edu.aumcmaster.ca This approach is noted for being cost-effective and highly scalable, facilitating the synthesis of this compound analogues by using different cross-metathesis partners. griffith.edu.au

Another pivotal transformation in this synthesis is the Shi epoxidation-cyclization sequence. acs.orggriffith.edu.aunih.govablesci.comlookchem.comresearchgate.net This sequence is utilized to construct the dihydrofuran ring system with the correct stereochemistry, leading to the formation of (+)-columbianetin, a key intermediate in the synthesis of (+)-angelmarin. griffith.edu.auresearchgate.net The Shi epoxidation of a silyl-protected olefin, followed by treatment with fluoride (B91410), generates (+)-columbianetin via a tandem desilylation/5-exo epoxidation-cyclization sequence. researchgate.net The use of the Shi epoxidation allows for enantiodivergent access to columbianetin (B30063) by employing either enantiomer of the chiral ketone catalyst. griffith.edu.au

Shortly after Magolan and Coster's report, Jiang and Hamada also disclosed a highly enantioselective synthesis of this compound in 2009. acs.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netcore.ac.ukdatapdf.comchem960.com Their approach also features a strategy to establish the correct stereochemistry.

The synthesis developed by Jiang and Hamada utilizes columbianetin as a key intermediate. researchgate.netresearchgate.netresearchgate.net Similar to the Magolan and Coster route, accessing columbianetin with high enantioselectivity is central to their strategy. researchgate.netresearchgate.net Their synthesis of this compound from columbianetin involved a copper cyanide-mediated esterification. researchgate.netrsc.org

Data Table: Key Reactions and Starting Materials in this compound Synthesis

| Synthesis Group | Starting Material | Key Reactions | Overall Yield (Magolan & Coster) |

| Magolan and Coster | Umbelliferone | Olefin Cross-Metathesis, Shi Epoxidation-Cyclization | 37% (over 8 steps) researchgate.netresearchgate.net |

| Jiang and Hamada | Columbianetin | Copper Cyanide-Mediated Esterification | 53% (from Columbianetin) researchgate.netrsc.org |

Detailed Research Findings:

The Shi epoxidation step in the Magolan and Coster synthesis initially faced challenges with enantioselectivity in the presence of a free phenol (B47542), leading to the use of a silyl-protected intermediate. griffith.edu.au

Jiang and Hamada's Enantioselective Synthesis (2009)

Copper Cyanide-Mediated Esterification

While effective in forming the ester bond, this method has drawbacks, including the need for tedious protection and deprotection procedures and the use of highly toxic copper cyanide researchgate.net.

Zinc Oxide-Mediated Esterification and Wittig Reaction Approaches

An alternative and more environmentally friendly synthetic route to this compound and its analogues utilizes zinc oxide-mediated esterification and a subsequent Wittig reaction researchgate.netresearchgate.net. This approach starts from columbianetin researchgate.netresearchgate.net. The zinc oxide-mediated esterification allows for the formation of the ester linkage researchgate.netresearchgate.net. Research has explored the conditions for this esterification, with studies indicating that a catalytic amount of ZnO (10 mol%) might not be sufficient for the reaction to proceed researchgate.net. However, optimizing the conditions can lead to high yields researchgate.net.

Following the esterification, a Wittig reaction is employed to introduce the side chain. This strategy allows for the facile preparation of this compound and its structural analogues by reacting the phosphonium (B103445) salt intermediate with various substituted benzaldehydes in the final step researchgate.net.

Comparative Analysis of Synthetic Efficiencies and Enantioselectivities

Several synthetic routes to this compound have been developed, each with varying efficiencies and enantioselectivities. The first total enantioselective synthesis of this compound was reported by Magolan and Coster in 2009, achieving a 37% yield over 8 steps starting from umbelliferone researchgate.netresearchgate.netresearchgate.net. This synthesis involved a highly enantioselective epoxidation and a copper cyanide-mediated esterification as key steps rsc.orgrsc.org.

More recent approaches, such as the zinc oxide-mediated esterification and Wittig reaction route, aim to provide more efficient and eco-friendly syntheses researchgate.netresearchgate.net. While specific comparative yield data across all methods can vary depending on the exact conditions and scale, the development of these different routes highlights the ongoing effort to optimize the synthesis of this compound in terms of yield, step count, and environmental impact. Achieving high enantioselectivity is crucial for synthesizing the biologically active form of this compound researchgate.netrsc.orgresearchgate.net.

Below is a table summarizing some reported synthetic approaches and their yields:

| Synthetic Approach | Starting Material | Key Steps | Overall Yield | Number of Steps |

| Magolan and Coster (2009) | Umbelliferone | Enantioselective epoxidation, CuCN-mediated esterification | 37% | 8 |

| Jiang and Hamada (2009) | Columbianetin | Enantioselective epoxidation, CuCN-mediated esterification | 53% | Not specified |

| Liu et al. (ZnO-mediated esterification & Wittig) researchgate.netresearchgate.net | Columbianetin | ZnO-mediated esterification, Wittig reaction | Not specified | Not specified |

Challenges and Limitations in this compound Total Synthesis

Despite the progress in synthesizing this compound, several challenges and limitations persist. One significant challenge lies in the esterification of the tertiary alcohol present in columbianetin, the key intermediate scribd.com. Standard esterification procedures can be problematic, especially in the presence of other functional groups like the nucleophilic phenol of coumaric acid scribd.com. Acid-promoted esterification can suffer from a lack of reactivity under mild conditions, while stronger acidic conditions may lead to unwanted side reactions scribd.com.

Another limitation in some earlier synthetic routes, such as the one by Magolan and Coster, was the difficulty in removing a minor byproduct, columbianetin acetate (B1210297), from the final product when synthesizing this compound analogues with various substituted benzaldehydes researchgate.netresearchgate.net. This issue was also encountered in other methods that adopted a similar procedure researchgate.netresearchgate.net.

Furthermore, the use of highly toxic reagents like copper cyanide in some established routes poses environmental and handling challenges researchgate.net. Developing eco-friendly and safer alternatives remains an important goal in this compound synthesis researchgate.netresearchgate.net. Achieving high enantioselectivity consistently and efficiently across different synthetic scales can also be challenging rsc.orgunicamp.br.

Synthetic Approaches to this compound Analogues

The biological activity of this compound has spurred the synthesis of various analogues to explore structure-activity relationships and potentially identify compounds with improved properties researchgate.netresearchgate.net. Synthetic strategies for creating these analogues often involve modifications to the coumarin core and diversification of the side chain researchgate.netresearchgate.net.

Design and Synthesis of Novel Coumarin Derivatives

The coumarin scaffold is a versatile structure for generating diverse derivatives mdpi.comctdbase.org. The synthesis of novel coumarin derivatives related to this compound often involves functionalization of commercially available coumarins through reactions such as alkylation, acetylation, and nitration researchgate.netmdpi.com. These reactions can introduce various substituents onto the coumarin core researchgate.netmdpi.com. For instance, alkylation reactions using different alkyl halides can yield coumarin derivatives with varying side chains attached to the core researchgate.netmdpi.com.

Specific examples of coumarin derivatives synthesized include those with modifications at the 4, 6, or 7 positions of the coumarin core researchgate.netmdpi.com. The synthesis often involves established procedures with potential modifications to optimize yields and reaction times researchgate.netmdpi.com.

Strategic Modifications for Core and Side-Chain Diversification

Strategic modifications to both the coumarin core and the side chain are employed to create a library of this compound analogues researchgate.netresearchgate.netresearchgate.net. Diversification of the side chain is a common strategy to investigate its role in biological activity researchgate.net. This can involve varying the length, branching, or functional groups present in the side chain attached to the coumarin core researchgate.net. For example, the Wittig reaction approach allows for the introduction of different substituted benzaldehydes in the final step, leading to analogues with diverse aromatic rings in the side chain researchgate.net.

Enantioselective Synthesis of Related Structures

The enantioselective synthesis of this compound and its structural analogues, particularly those containing the angular furanocoumarin core, has been a significant area of research due to their biological activities. A key challenge in the synthesis of these natural products lies in the stereocontrolled construction of the dihydrofuran ring with the correct absolute configuration.

The Shi epoxidation is an organocatalytic asymmetric transformation employing a fructose-derived ketone catalyst (such as Ketone 2) and a stoichiometric oxidant, typically Oxone (potassium peroxymonosulfate), in a buffered biphasic system nrochemistry.comharvard.eduresearchgate.net. This method is known for its ability to epoxidize various alkenes, including trans- and trisubstituted olefins, with high enantioselectivity harvard.edumcmaster.ca. In the context of this compound synthesis, the Shi epoxidation of a suitable precursor olefin generated the epoxide with high enantiomeric excess wikipedia.org.

Following the asymmetric epoxidation, a tandem desilylation and 5-exo epoxide ring-opening cyclization sequence was employed. This crucial cascade reaction, triggered by treatment with a fluoride source like TBAF, furnished the dihydrofuran ring with the desired stereochemistry, leading to the formation of (+)-columbianetin (PubChem CID 6436246) organic-chemistry.org. (+)-Columbianetin serves as a key intermediate in the biosynthesis of angular furanocoumarins, including Angelicin (B190584) (PubChem CID 10658) and this compound organic-chemistry.orgwikipedia.org. The successful enantioselective synthesis of this intermediate was critical for accessing the natural product in its optically active form.

| Synthetic Step | Substrate Type | Catalyst Type | Oxidant | Reported Yield (%) | Reported Enantiomeric Excess (% ee) |

| Epoxidation | Olefin (precursor to dihydrofuran) | Shi Ketone 2 | Oxone | 88 wikipedia.org | 97 wikipedia.org |

This enantioselective epoxidation and subsequent cyclization sequence highlights a powerful strategy for controlling the stereochemistry of the dihydrofuran ring in the synthesis of angular furanocoumarins like this compound. The modular nature of this approach also allows for the potential synthesis of various this compound analogues by incorporating different substituents on the coumarin core or the p-hydroxycinnamic acid moiety orgsyn.orgorganic-chemistry.org.

Cellular and Molecular Mechanisms of Action of Angelmarin

Elucidation of Angelmarin's Selectivity for Nutrient-Deprived Cancer Cells

A key characteristic of this compound is its preferential cytotoxicity towards cancer cells under nutrient deprivation. This phenomenon, termed "antiausterity" activity, is particularly relevant in the context of solid tumors, which often face limitations in nutrient and oxygen supply due to insufficient vascularization wikipedia.orguni-freiburg.dewikipedia.orggenecards.org. This compound has been shown to effectively eliminate cancer cells in conditions where normal cells are less affected wikipedia.orgnih.gov.

Studies have specifically investigated this compound's impact on pancreatic adenocarcinoma cell lines, which are known for their aggressive nature and resistance to conventional treatments. This compound has demonstrated preferential cytotoxicity against PANC-1 human pancreatic cancer cells, particularly under nutrient starvation conditions nih.govnih.govnih.govresearchgate.netneobioscience.com. This selective sensitivity has also been observed in other pancreatic cancer cell lines, including BxPC-3 and Capan-2, under glucose deprivation nih.govnih.gov. Research indicates a clear dependence on glucose levels for the observed cytotoxicity in these cell lines, suggesting that this compound targets a crucial survival pathway utilized by cancer cells when glycolysis is compromised nih.govnih.gov. LC50 values for this compound and its analogues have been determined under both nutrient-rich and nutrient-deprived conditions, highlighting the significant shift in potency depending on nutrient availability nih.govnih.gov.

Cancer cells often exhibit a high rate of glycolysis, a metabolic adaptation that supports their rapid proliferation even in the presence of oxygen (the Warburg effect) rcsb.orgwikipedia.org. However, in the nutrient-poor tumor microenvironment, cancer cells rely on alternative survival mechanisms, including salvage pathways nih.govnih.gov. This compound's selective toxicity under glucose starvation suggests that it interferes with these alternative survival strategies nih.govnih.gov. The compound appears to target a pathway that becomes essential for these cancer cells when glucose is limited, leading to cell death nih.govnih.gov. This targeting of tolerance to nutrient starvation represents a novel approach in anticancer drug discovery wikipedia.orguni-freiburg.dewikipedia.orgnih.govuniprot.orgnih.govrcsb.org.

Preferential Cytotoxicity against Pancreatic Adenocarcinoma Cell Lines (e.g., PANC-1, BxPC-3, Capan-2)

Molecular Targeting within Cellular Pathways

The selective action of this compound is attributed to its ability to modulate key signaling pathways that are dysregulated in cancer cells and contribute to their survival under stress.

The Akt/mTOR signaling pathway is a critical regulator of cell growth, survival, metabolism, and protein synthesis, and it is frequently hyperactivated in various cancers, including pancreatic cancer uniprot.orgthebiogrid.orgnih.govproquest.com. This pathway plays a significant role in the tolerance of cancer cells to nutrient deprivation wikipedia.orguni-freiburg.deuniprot.orgnih.gov. This compound and related antiausterity compounds have been indicated to target the Akt/mTOR pathway wikipedia.orgneobioscience.comresearchgate.netresearchgate.net. Inhibition of the Akt/mTOR/Autophagy signaling pathway has been linked to this compound's activity researchgate.netresearchgate.net. While specific details on the direct binding or inhibition of individual proteins within this pathway by this compound are not extensively detailed in the provided information, the pathway is identified as a key target.

Akt activation is crucial for the survival of cancer cells under nutrient-deprived conditions wikipedia.orguni-freiburg.deuniprot.orgnih.gov. Compounds with similar antiausterity activity to this compound, such as arctigenin (B1665602), have been shown to block the activation of Akt induced by glucose starvation wikipedia.orguni-freiburg.de. This blockade of Akt activation is considered a key process in overcoming the tolerance exhibited by cancer cells to glucose starvation wikipedia.orguni-freiburg.de. Given this compound's classification as an antiausterity agent with similar preferential cytotoxicity under nutrient deprivation, it is strongly implied that it may also exert its effects, at least in part, by interfering with the activation of Akt in response to limited nutrients, thereby disrupting a vital survival mechanism wikipedia.orguni-freiburg.deuniprot.orgnih.govrcsb.org.

Blockade of Akt Activation Induced by Nutrient Deprivation

Cellular Effects of this compound Treatment

Studies investigating the effects of this compound and related coumarin (B35378) derivatives on cancer cells have revealed significant alterations in cellular behavior and morphology, particularly under conditions mimicking the tumor microenvironment.

Induction of Cell Morphological Changes (e.g., Cell Shrinkage, Membrane Blebbing, Organelle Disintegration)

Treatment with this compound analogues has been observed to induce dramatic alterations in the morphology of pancreatic cancer cells, specifically the PANC-1 cell line. These changes are indicative of cell death pathways. In real-time live imaging studies, a specific this compound analogue (compound 7, identified as Bergamottin in one study) was found to induce characteristic morphological changes in PANC-1 cells, including cell shrinkage, membrane blebbing, and the disintegration of organelles. cenmed.com Another coumarin derivative (compound 2c) also caused dramatic alterations in PANC-1 cell morphology, ultimately leading to cell death. researchgate.net These morphological hallmarks, particularly cell shrinkage and membrane blebbing, are commonly associated with apoptosis, a programmed form of cell death. researchgate.net, dovepress.com, nih.gov Membrane blebbing involves the formation of dynamic protrusions from the plasma membrane, which can eventually detach as apoptotic bodies. dovepress.com, biorender.com

Inhibition of Cell Migration and Colony Formation in Cancer Cell Models

Beyond inducing morphological changes, this compound and its analogues have demonstrated the ability to inhibit key processes related to cancer progression, namely cell migration and colony formation. Bergamottin (compound 7), an active constituent related to this compound, was found to inhibit both PANC-1 cell migration and colony formation. researchgate.net Similarly, compound 2c, another coumarin derivative with potent selective cytotoxicity against PANC-1 cells under nutrient deprivation, inhibited PANC-1 cell migration and colony formation in a concentration-dependent manner. researchgate.net The inhibition of cell migration is a critical aspect of preventing metastasis. nih.gov, frontiersin.org Colony formation assays, also known as clonogenic assays, are standard methods used to assess the ability of single cells to proliferate and form colonies, serving as an indicator of their reproductive viability and potential for sustained growth. nih.gov, mdpi.com, archivesofmedicalscience.com Inhibition in these assays suggests that this compound and its derivatives can suppress the proliferative capacity of cancer cells.

Here is a summary of cellular effects observed with this compound analogues in PANC-1 cells:

| Compound/Analogue | Cellular Effect Observed | Condition | Source |

| Bergamottin (7) | Cell shrinkage, membrane blebbing, organelle disintegration | Nutrient-deprived medium | researchgate.net, cenmed.com |

| Bergamottin (7) | Inhibition of cell migration | Not explicitly stated | researchgate.net, cenmed.com |

| Bergamottin (7) | Inhibition of colony formation | Not explicitly stated | researchgate.net, cenmed.com |

| Compound 2c | Dramatic alterations in cell morphology, leading to cell death | Nutrient-deprived medium | researchgate.net |

| Compound 2c | Inhibition of cell migration (concentration-dependent) | Not explicitly stated | researchgate.net |

| Compound 2c | Inhibition of colony formation (concentration-dependent) | Not explicitly stated | researchgate.net |

Methodological Approaches in Mechanism of Action Studies

Investigating the precise mechanisms by which this compound exerts its selective cytotoxicity involves a range of scientific techniques, from molecular-level analysis to the use of specific cell culture models designed to mimic the tumor microenvironment.

Molecular Biology Techniques

Molecular biology techniques are essential tools for deciphering the intricate pathways and molecular targets affected by this compound. These techniques allow researchers to study the interactions between cellular systems, particularly the relationship between DNA, RNA, and protein synthesis, and their regulation. elgalabwater.com While the specific molecular biology techniques used directly with this compound are not extensively detailed in the provided snippets, research on related anti-austerity agents and coumarin derivatives in cancer studies commonly employs methods such as Western blotting to assess protein expression and phosphorylation levels nih.gov, mdpi.com, flow cytometry to analyze cell cycle distribution and apoptosis researchgate.net, and potentially PCR-based methods to study gene expression. elgalabwater.com Studies on this compound analogues have indicated that they inhibit key survival proteins in the Akt/mTOR signaling pathway, a mechanism likely investigated using molecular biology approaches. researchgate.net, cenmed.com The identification of molecular mechanisms of action often involves analyzing drug-induced proteomic signatures and identifying differentially regulated proteins. ki.se

Cell Culture Models for Anti-Austerity Research

The concept of anti-austerity agents, which selectively target cancer cells under nutrient-deprived conditions, necessitates the use of cell culture models that accurately reflect the harsh tumor microenvironment. Human pancreatic cancer cell lines, particularly PANC-1, have been extensively used in research involving this compound and its analogues. researchgate.net, cenmed.com, waocp.org, jcancer.org, iiarjournals.org PANC-1 cells are characterized by their ability to tolerate nutrient starvation and proliferate aggressively in conditions mimicking the hypovascular and hypoxic tumor microenvironment. researchgate.net, waocp.org Culturing these cells in nutrient-deprived medium (NDM) is a key methodological approach to simulate the austerity conditions found in tumors and evaluate the selective cytotoxicity of compounds like this compound. researchgate.net, waocp.org, jcancer.org, iiarjournals.org Other pancreatic cancer cell lines, such as BxPC-3 and Capan-2, have also been utilized to examine the effects of this compound analogues under nutrient-deprived conditions. jcancer.org, iiarjournals.org These cell culture models are crucial for identifying agents that preferentially inhibit cancer cell survival under stress conditions, a core principle of the anti-austerity strategy. researchgate.net, waocp.org, nii.ac.jp

Here is a table summarizing cell lines used in studies related to this compound's anti-austerity effects:

| Cell Line | Cancer Type | Relevance to Anti-Austerity Research | Source |

| PANC-1 | Pancreatic Cancer | Exhibits tolerance to nutrient starvation, used to model tumor environment | researchgate.net, cenmed.com, waocp.org, jcancer.org, iiarjournals.org |

| BxPC-3 | Pancreatic Cancer | Used to evaluate anti-austerity activity of this compound analogues | jcancer.org, iiarjournals.org |

| Capan-2 | Pancreatic Cancer | Used to evaluate anti-austerity activity of this compound analogues | jcancer.org, iiarjournals.org |

| HeLa | Cervical Cancer | Used in studies on nutrient starvation tolerance and Akt activation | waocp.org |

Structure Activity Relationship Sar Studies of Angelmarin Derivatives

Rationale for SAR Investigations Based on Angelmarin's Coumarin (B35378) Scaffold

SAR studies on this compound are fundamentally driven by its promising biological activity, particularly its anti-austerity effect against cancer cells, and its structural basis as a coumarin derivative. iiarjournals.orgnih.govnih.gov The coumarin nucleus (2H-1-benzopyran-2-one) is a well-established privileged scaffold in medicinal chemistry, found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, and anticancer properties. researchgate.netctdbase.orgsci-hub.st

This compound's structure incorporates a columbianetin (B30063) core, which is a type of coumarin, esterified with a p-hydroxycinnamoyl group. nih.gov This specific arrangement has been shown to induce cell death in pancreatic cancer cells preferentially under nutrient-deprived conditions. iiarjournals.orgnih.gov The motivation for SAR studies is to dissect the contribution of each part of the this compound molecule – the coumarin core, the isoprenyl-derived side chain (present in the columbianetin part), and the p-hydroxycinnamoyl ester group – to its observed activity. By systematically modifying these structural elements, researchers aim to identify the key features responsible for the anti-austerity effect, potentially leading to the development of more potent, selective, and synthetically accessible analogues. iiarjournals.orgnih.govgriffith.edu.auresearchgate.net The inherent versatility of the coumarin scaffold allows for diverse chemical modifications, making it an ideal starting point for exploring the structural requirements for this compound's biological activity. researchgate.netrsc.org

Identification of Essential Pharmacophore Elements

Identifying the essential pharmacophore elements of this compound involves pinpointing the structural features critical for its biological activity. While the complete pharmacophore is complex, studies on this compound and its analogues highlight the importance of the coumarin scaffold itself and specific substituents. The coumarin core serves as the fundamental framework for activity. iiarjournals.orgnih.gov

Research into isoprenylated coumarin derivatives, inspired by this compound, suggests that bulky hydrophobic alkoxy substituents at certain positions of the coumarin scaffold are crucial for activity analogous to this compound, particularly against pancreatic cancer cells under nutrient starvation. iiarjournals.org Specifically, isoprenylated alkoxycoumarins have shown promising activity. iiarjournals.org The position of substitution on the coumarin ring also plays a significant role, indicating that the spatial arrangement of substituents is important for optimal interaction with the biological target(s). iiarjournals.orgnih.gov

While specific details about the essential pharmacophore elements directly from this compound studies in the provided text are limited, the focus on isoprenylated coumarins and the impact of substitution patterns strongly suggest that the coumarin ring, along with lipophilic groups attached at specific positions, constitute key elements of the pharmacophore responsible for the observed anti-austerity activity. iiarjournals.orgnih.gov Studies on other coumarin derivatives also indicate that O-substitution can be essential for biological activity, such as antifungal properties. mdpi.comdntb.gov.ua

Impact of Structural Modifications on Biological Activity

Structural modifications to the this compound scaffold and its derivatives have a significant impact on their biological activity. These modifications can involve altering side-chain lengths and substitutions, changing the position of substituents on the coumarin core, or modifying specific functional groups.

Varied Side-Chain Lengths and Substitutions

The length and nature of the side chain attached to the coumarin scaffold are critical determinants of biological activity. Studies on isoprenylated coumarin derivatives analogous to this compound have explored variations in the aliphatic tail length, such as those with 5, 10, or 15 carbons. nih.gov These investigations revealed that the tail length significantly influences cytotoxic activity. nih.gov For example, a 6-substituted farnesylated ether coumarin derivative (with a 15-carbon tail) exhibited high cytotoxic activity against PANC-1 cells under nutrient-deprived conditions. nih.gov

In the context of antifungal activity of other coumarin derivatives, a reduction in the alkenyl side-chain length has been shown to increase activity proportionately. mdpi.comresearchgate.net Compounds with shorter aliphatic chains, such as a prenyl group (10 carbons) or an allyl group (3 carbons), demonstrated stronger antifungal activity compared to those with a longer geranyl group (10 carbons, but different branching). mdpi.comresearchgate.net This suggests that for certain activities, there might be an optimal side-chain length, and exceeding or reducing this length can lead to decreased potency. mdpi.comresearchgate.net

Positional Isomerism on the Coumarin Scaffold

The position at which substituents are attached to the coumarin scaffold significantly impacts the biological activity of this compound analogues. SAR studies have explored substitutions at various positions, including the 3-, 6-, and 7-positions of the coumarin ring. iiarjournals.orgnih.gov These studies have shown that the position of substitution can influence the potency of the compounds. iiarjournals.orgnih.gov For instance, research on isoprenylated alkoxycoumarins revealed that 6-alkoxycoumarins afforded better potency than the corresponding 7-substituted compounds in inhibiting pancreatic cancer cell growth under nutrient deprivation. iiarjournals.org This highlights the importance of positional isomerism in determining the biological effectiveness of coumarin derivatives. iiarjournals.orgnih.gov

Computational Chemistry and Modeling in SAR Studies

Computational approaches, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, are valuable tools for understanding how the structural features of this compound derivatives influence their biological activity researchgate.netnih.govsarjournal.comresearchgate.netrjraap.com. These methods allow researchers to predict the binding affinity of compounds to target proteins, identify key molecular interactions, and build predictive models that relate chemical structure to biological response researchgate.netnih.govresearchgate.net.

Molecular docking is frequently used to simulate the binding pose and affinity of coumarin derivatives within the active site of a biological target researchgate.netmdpi.commdpi.com. This provides insights into the specific amino acid residues that interact with different parts of the coumarin scaffold and its substituents, helping to explain observed variations in activity mdpi.com. For example, docking studies can reveal the importance of hydrogen bonds, π-π stacking, and hydrophobic interactions in stabilizing the ligand-protein complex mdpi.commdpi.com. Such studies have been applied to coumarin derivatives targeting various proteins, including enzymes involved in viral replication or those relevant to cancer pathways researchgate.net.

QSAR studies employ statistical methods to build models that correlate quantitative measures of chemical structure (molecular descriptors) with biological activity researchgate.netnih.govnih.govvietnamjournal.ru. By analyzing a series of compounds with varying structures and measured activities, QSAR models can identify which molecular properties (e.g., electronic, steric, topological) are most critical for potency researchgate.netnih.govnih.gov. These models can then be used to predict the activity of new, untested this compound derivatives, guiding the synthesis of compounds with improved properties researchgate.netnih.gov. Studies on coumarin derivatives have utilized various descriptors and statistical techniques, such as Principal Component Analysis (PCA) and Partial Least Squares Regression (PLS), to develop predictive QSAR models mdpi.comresearchgate.net. These analyses can corroborate experimental SAR findings and highlight the importance of specific structural modifications, such as the position and nature of substituents, for activity mdpi.comresearchgate.net.

Molecular dynamics simulations can provide a more dynamic view of the interactions between this compound derivatives and their targets, accounting for the flexibility of both the ligand and the protein over time researchgate.net. These simulations can offer deeper insights into the stability of binding poses and the conformational changes that may occur upon ligand binding . While specific details on molecular dynamics applied directly to this compound were not extensively found, such techniques are commonly used in the study of coumarin interactions with biological targets to complement docking and QSAR results .

Computational studies have confirmed and extended experimental SAR observations for coumarin derivatives. For instance, density functional theory (DFT) calculations have been used to understand the electronic properties of coumarins and how they relate to activity, such as the role of LUMO density in antifungal activity mdpi.comresearchgate.net. Chemometric tools and molecular interaction fields have also been employed to generate descriptors that capture the molecular shape and electronic distribution, further correlating these features with biological outcomes mdpi.comresearchgate.net.

The application of computational chemistry allows for the in silico screening of large libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing researchgate.net. This rational design approach, guided by computational predictions and analyses, significantly accelerates the process of identifying potent and selective compounds based on the this compound scaffold.

| Computational Method | Application in SAR of Coumarins (including relevance to this compound derivatives) | Insights Gained |

| Molecular Docking | Predicting binding poses and affinities to target proteins (e.g., enzymes, receptors). researchgate.netmdpi.commdpi.com | Identification of key interacting residues, types of interactions (hydrogen bonds, hydrophobic, π-π stacking). mdpi.com |

| QSAR Modeling | Developing predictive models correlating structural descriptors with biological activity. researchgate.netnih.govnih.govvietnamjournal.ru | Identifying crucial structural features and properties influencing potency; predicting activity of new compounds. researchgate.netnih.gov |

| Molecular Dynamics | Studying the dynamic behavior and stability of ligand-protein complexes. researchgate.net | Understanding conformational changes and the persistence of interactions over time. |

| Density Functional Theory (DFT) | Analyzing electronic properties (e.g., LUMO density) and their correlation with activity. mdpi.comresearchgate.net | Relating electronic structure to reactivity and biological effects. mdpi.comresearchgate.net |

| Chemometrics (PCA, PLS) | Analyzing complex datasets of structural descriptors and biological activities to identify patterns and build predictive models. mdpi.comresearchgate.netresearchgate.net | Reducing dimensionality, identifying key descriptors, building robust SAR models. mdpi.comresearchgate.netresearchgate.net |

Advanced Analytical Methodologies for Angelmarin Research

Spectroscopic Characterization Techniques

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, yielding data that can be interpreted to determine structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds like angelmarin. Both ¹H-NMR and ¹³C-NMR provide detailed information about the types of atoms present, their chemical environment, and their connectivity within the molecule jcancer.orgiiarjournals.orgrsc.orggriffith.edu.auacs.orgmdpi.comresearchgate.net.

¹H-NMR Spectroscopy: This technique provides information about the hydrogen atoms in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in a ¹H-NMR spectrum are indicative of the different types of protons and their relative numbers scribd.comiiarjournals.orgrsc.orggriffith.edu.aumdpi.com. For this compound, ¹H-NMR spectra recorded in solvents like CDCl₃ show characteristic signals corresponding to the protons on the coumarin (B35378) ring, the isoprenyl group, and the angelic acid ester moiety scribd.comrsc.orggriffith.edu.au. For example, signals around δ 6-8 ppm are typically associated with aromatic protons on the coumarin ring, while signals in the higher field (lower ppm) are from aliphatic protons of the isoprenyl and ester groups scribd.comrsc.orggriffith.edu.au. Specific coupling constants (J values) provide insights into the coupling between adjacent protons, helping to establish the connectivity of the molecule scribd.comrsc.orggriffith.edu.au.

¹³C-NMR Spectroscopy: ¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts in a ¹³C-NMR spectrum are particularly sensitive to the electronic environment of the carbon atoms, allowing differentiation between various types of carbon atoms (e.g., sp², sp³, carbonyl carbons) jcancer.orgiiarjournals.orgrsc.orggriffith.edu.aumdpi.com. For this compound, ¹³C-NMR spectra show signals corresponding to the carbons of the coumarin core, the quaternary carbons, methyl groups, and olefinic carbons rsc.orggriffith.edu.au. The number of signals can also indicate the presence of symmetry in the molecule. Data from ¹³C-NMR, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in assigning carbon signals based on the number of attached protons. Reported ¹³C NMR data for this compound show characteristic peaks in the range of δ 18-163 ppm, consistent with its coumarin and isoprenoid structure rsc.orggriffith.edu.au.

NMR spectroscopy, including 1D and 2D techniques, is routinely used to confirm the structure of synthesized or isolated this compound by comparing experimental spectra with reported data or predicted values jcancer.orgiiarjournals.orgrsc.orggriffith.edu.auacs.orgmdpi.comresearchgate.net.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation pattern, which can aid in structural confirmation jcancer.orgiiarjournals.orgrsc.orggriffith.edu.auacs.orgmdpi.com.

Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ions. For this compound, techniques like Electron Ionization (EI), Electrospray Ionization (ESI), or Fast Atom Bombardment (FAB) can be used to generate ions. The molecular ion peak ([M]⁺) or protonated/deprotonated molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) provide the molecular weight of the compound jst.go.jprsc.orggriffith.edu.au. Fragmentation patterns observed in the mass spectrum can provide structural clues by indicating the presence of specific substructures that break off under ionization conditions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically to several decimal places. This allows for the determination of the elemental composition of the molecule or its fragments by matching the experimental accurate mass with theoretical masses calculated from different elemental combinations jst.go.jprsc.orggriffith.edu.aumdpi.com. For this compound, HRMS data, such as HRMS (FAB) calculated for C₁₄H₁₅O₃: 231.1021 [M+H]⁺, found: 231.1006, or HRMS (ESI-TOF) calculated for C₁₄H₁₄O₃Na [M+Na]⁺ = 253.0835, found 253.0830, are used to confirm the molecular formula rsc.orggriffith.edu.au. HRMS is essential for confirming the identity and purity of synthesized or isolated this compound.

MS and HRMS are frequently used in conjunction with chromatographic methods like HPLC-MS to identify and characterize components in complex mixtures or to confirm the identity of purified compounds researchgate.net.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths or wavenumbers. Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum scribd.comjst.go.jprsc.orggriffith.edu.aumdpi.com.

For this compound, IR spectroscopy can reveal the presence of key functional groups such as hydroxyl groups (O-H stretch, typically around 3200-3600 cm⁻¹), carbonyl groups (C=O stretch, around 1650-1780 cm⁻¹), and carbon-carbon double bonds (C=C stretch, around 1600-1680 cm⁻¹) scribd.comrsc.orggriffith.edu.aumdpi.com. The coumarin ring system itself also contributes to characteristic IR absorptions related to C=C and C-O stretching vibrations scribd.comrsc.orggriffith.edu.au. Reported IR data for this compound show absorption bands consistent with these functional groups, for instance, bands at 3284, 1733, 1706, 1616, 1606, 1586 cm⁻¹ griffith.edu.au. IR spectroscopy is valuable for confirming the presence of expected functional groups in synthesized or isolated this compound and can also be used to monitor chemical reactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm) wellesley.edumsu.eduazooptics.commeasurlabs.com. This technique is particularly useful for detecting conjugated systems and aromatic rings, which absorb UV or visible light due to electronic transitions (π→π* and n→π*) msu.eduazooptics.com.

Coumarin derivatives like this compound, possessing conjugated double bonds and an aromatic ring system, exhibit characteristic absorption maxima (λmax) in the UV region mdpi.comazooptics.com. The UV-Vis spectrum can provide information about the presence and extent of conjugation within the molecule. For example, a compound with a conjugated carbonyl group might show an absorption maximum around 286 nm mdpi.com. UV-Vis spectroscopy can be used for qualitative identification by comparing the observed λmax values and spectral shape to known standards or literature data. It is also widely used for quantitative analysis based on the Beer-Lambert Law, where the absorbance is directly proportional to the concentration of the analyte in solution measurlabs.com. UV-Vis detection is commonly coupled with HPLC for the analysis and quantification of this compound and its metabolites jst.go.jprsc.org.

Chromatographic Analytical Methods for this compound and its Metabolites

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from complex mixtures, whether from natural extracts or synthetic reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying each component in a mixture iiarjournals.orgjst.go.jprsc.orgacs.orgacs.org. It is particularly valuable for analyzing non-volatile and thermally labile compounds like this compound.

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Various types of stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions can be employed depending on the properties of the analyte and the matrix jst.go.jprsc.orgacs.org.

For this compound research, HPLC is utilized for several purposes:

Purity Assessment: HPLC is routinely used to assess the purity of synthesized or isolated this compound. A pure sample will ideally show a single peak in the chromatogram under specific conditions. The presence of multiple peaks indicates impurities rsc.orgacs.org.

Quantification: By using a calibrated standard of this compound, HPLC with a suitable detector (such as a UV-Vis detector) can accurately quantify the amount of this compound in a sample jst.go.jprsc.orgacs.org. The area under the peak in the chromatogram is proportional to the concentration of the analyte.

Separation of Stereoisomers: Chiral HPLC is a specialized form of HPLC used to separate enantiomers (stereoisomers that are mirror images of each other). Given that this compound can exist as enantiomers, chiral HPLC is crucial for determining the enantiomeric excess (ee) of synthesized material rsc.org. Chiral columns, such as CHIRALPAK AD, are used with specific mobile phases (e.g., n-hexane/i-PrOH) to achieve separation of this compound enantiomers rsc.org. Retention times in chiral HPLC are used to identify and quantify individual enantiomers rsc.org.

Analysis of Reaction Mixtures and Natural Extracts: HPLC is indispensable for monitoring chemical reactions during this compound synthesis and for analyzing the composition of crude extracts from natural sources iiarjournals.orgjst.go.jprsc.orgacs.org. This allows researchers to track the formation of the product, identify byproducts, and optimize reaction conditions or extraction procedures.

Analysis of Metabolites: While not explicitly covered in the outline's scope for metabolites, HPLC is the standard method for analyzing and quantifying metabolites of a compound in biological samples.

HPLC systems typically include a pump to deliver the mobile phase, an injector to introduce the sample, a column containing the stationary phase, and a detector to monitor the eluent jst.go.jprsc.org. UV-Vis detectors are commonly used for coumarins like this compound due to their UV absorption properties jst.go.jprsc.org.

Data tables reporting HPLC conditions (column type, mobile phase, flow rate, detection wavelength) and retention times are essential for reproducibility and comparison of results across different studies rsc.org. For example, HPLC analysis using CHIRALPAC AD and n-hexane/i-PrOH (75/25, 1.0 mL/min) has been reported for this compound enantiomers, with specific retention times for the minor and major enantiomers rsc.org.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for separating and identifying volatile and semi-volatile compounds in complex mixtures, such as plant extracts and essential oils. chromatographyonline.comrjptonline.orgnih.govashs.org It is particularly valuable in natural product research for the separation and identification of isolated components, including terpenes, fatty acids, and alkaloids. chromatographyonline.comrjptonline.orgashs.orgwiley.com

The principle involves separating the components of a mixture based on their boiling points and interaction with a stationary phase in a capillary column, followed by their detection and identification by mass spectrometry. nih.gov Compounds are identified by comparing their mass spectra to spectral libraries, such as the NIST database. chromatographyonline.comashs.org

For compounds that are not sufficiently volatile or thermally stable, derivatization is often a necessary step prior to GC-MS analysis. libretexts.orgresearchgate.netresearch-solution.com This process chemically modifies the analyte to make it more amenable to GC separation and detection. libretexts.orgresearchgate.netresearch-solution.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.nettechnologynetworks.comnih.gov It is particularly well-suited for the analysis of complex natural product samples, allowing for the detection and discovery of minor bioactive components. researchgate.netchromatographyonline.com LC-MS/MS provides unparalleled selectivity and sensitivity, making it a technique of choice for detecting analytes in complex matrices, even at microgram or nanogram quantities. technologynetworks.comchromatographyonline.com

In LC-MS/MS, compounds are separated based on their interaction with a mobile and stationary phase in an LC column. The separated compounds are then introduced into a mass spectrometer, where they are ionized and fragmented. The resulting characteristic ions are detected, providing both qualitative and quantitative information. technologynetworks.comca.gov The use of tandem mass spectrometry (MS/MS) allows for enhanced selectivity by monitoring specific fragmentation pathways, which is crucial when analyzing complex natural product extracts. technologynetworks.comca.gov Rigorous sample preparation, such as solid phase extraction (SPE), is often required for the detection of new compounds in complex matrices, particularly for low-abundance components, by reducing matrix effects and improving analyte enrichment. nih.gov LC-MS/MS has been recognized as a major breakthrough in the analysis and characterization of natural products, offering excellent sensitivity and selectivity for analyzing natural products in complex biological samples. researchgate.net

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is an indispensable technique in chromatographic analysis to enhance performance, particularly for compounds that lack suitable properties for direct analysis, such as low volatility, poor thermal stability, or lack of a chromophore or easily ionizable group. libretexts.orgresearch-solution.comxjtu.edu.cnnih.govnih.gov Derivatization involves chemically modifying a compound to create a new compound with properties more suitable for analysis. research-solution.comresearchgate.net

Pre-column Derivatization for Chromatographic Detection

Pre-column derivatization is a strategy where the derivatization reaction is performed on the sample prior to injection into the chromatographic system. libretexts.orgresearchgate.netiomcworld.com This approach is commonly used in both GC and HPLC to improve separation, enhance detection sensitivity, and increase selectivity. libretexts.orgresearchgate.netnih.govresearchgate.net For HPLC, pre-column derivatization often involves introducing a "tag" that imparts a physical property, such as a chromophore or fluorophore, to the analyte, enabling detection at desired concentration levels. libretexts.orgresearchgate.netnih.gov

Selection of Derivatization Reagents (e.g., Acid Chlorides, Benzoyl Chloride)

The choice of derivatization reagent depends on the functional groups present in the analyte and the desired analytical outcome. libretexts.orggcms.cz For compounds with active hydrogens, such as alcohols, phenols, carboxylic acids, amines, and thiols, acylation and alkylation are common derivatization strategies. libretexts.orgresearch-solution.comgcms.cz

Acid chlorides are a class of reagents used in acylation reactions. They react with compounds containing hydroxyl (OH), amine (NH), or thiol (SH) groups to form esters, amides, or thioesters, respectively. libretexts.org This process can increase volatility for GC analysis or introduce chromophores/fluorophores for enhanced detection in HPLC. libretexts.org

Benzoyl chloride (BzCl) is a specific acid chloride that has been demonstrated to be a useful derivatizing agent for various functional groups, including primary and secondary amines and phenols. libretexts.orgchromatographyonline.com Benzoylation, the reaction with benzoyl chloride, can increase the retention of polar analytes in reversed-phase LC and enhance ionization efficiency for MS analysis. chromatographyonline.com It is considered a preferred derivatization technique for routine analysis of metabolites by LC-MS due to its relatively fast reaction times under milder conditions. chromatographyonline.com Benzoyl chloride follows the Schotten-Baumann reaction scheme for the esterification or amidation of acid chlorides. chromatographyonline.com

Optimization of Derivatization Protocols for Specific Analytical Challenges

Optimizing derivatization protocols is crucial to achieve efficient reaction yields, minimize by-products, and ensure the stability of the derivatives. researchgate.netmdpi.com Key parameters that often require optimization include the concentration of reactants, reaction temperature, and reaction time. iomcworld.comresearchgate.net The presence of water in the reaction mixture can sometimes hinder the reaction or hydrolyze the derivative, reducing the yield. gcms.cz

Optimization studies often involve investigating the influence of various factors on the derivatization efficiency and the chromatographic performance of the derivatives. For instance, in the derivatization of muscone (B1676871) for HPLC analysis, the reaction medium, catalyst (hydrochloric acid), molar ratio of analyte to reagent, reaction time, and temperature were investigated and optimized using single-factor and orthogonal tests. iomcworld.com The effect of temperature was found to be significant. iomcworld.com

Specific challenges in natural product analysis, such as analyzing trace levels of compounds in complex matrices or dealing with reactive analytes, necessitate carefully optimized derivatization procedures. nih.govmdpi.comresearchgate.net For example, in the analysis of oxidative hair dye ingredients, which are chemically vulnerable, an in situ derivatization method using acetic anhydride (B1165640) was employed and optimized to prevent unwanted reactions during sample preparation. mdpi.com

Emerging Analytical Technologies in Natural Product Research

The field of natural product research continuously benefits from the development of new and advanced analytical technologies. These emerging techniques aim to address challenges such as the analysis of complex mixtures, the detection of low-abundance compounds, and the need for more efficient and sustainable analytical processes. niscpr.res.insciltp.commdpi.com

Two-dimensional liquid chromatography (LC×LC) coupled with mass spectrometry (MS) is an example of an advanced technique offering enhanced separation capabilities for complex natural product samples. chromatographyonline.com This technique can detect and identify minor bioactive components that are challenging to isolate using one-dimensional LC methods. chromatographyonline.com The incorporation of microLC in the first dimension can improve reliability and stability. chromatographyonline.com

The integration of different analytical techniques, such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy, is also an active area of research for the comprehensive analysis of small molecules from complex matrices. nih.gov Approaches like online LC-MS-NMR, stop-flow LC-MS-NMR, and LC-MS-SPE-NMR are being explored to overcome the limitations of individual techniques. nih.gov

Metabolomics, which involves the comprehensive analysis of metabolites in a biological system, heavily relies on advanced analytical technologies, including hyphenated techniques like LC-MS. niscpr.res.insciltp.com Innovations in sample preparation, separation, detection, and data processing techniques are crucial for advancing metabolomics in natural product research. mdpi.com